molecular formula C10H20N2 B13332468 (R)-3-Azaspiro[5.5]undecan-7-amine

(R)-3-Azaspiro[5.5]undecan-7-amine

Katalognummer: B13332468
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: INTATWXOULBDGK-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-3-Azaspiro[55]undecan-7-amine is a spirocyclic amine compound characterized by a unique spiro[55]undecane skeleton

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Azaspiro[5.5]undecan-7-amine typically involves the formation of the spirocyclic core followed by the introduction of the amine group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for ®-3-Azaspiro[5.5]undecan-7-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

®-3-Azaspiro[5.5]undecan-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

®-3-Azaspiro[5.5]undecan-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of ®-3-Azaspiro[5.5]undecan-7-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to ®-3-Azaspiro[5.5]undecan-7-amine include other spirocyclic amines and derivatives with similar structural features, such as:

Uniqueness

The uniqueness of ®-3-Azaspiro[55]undecan-7-amine lies in its specific spirocyclic structure and the presence of the amine group, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C10H20N2

Molekulargewicht

168.28 g/mol

IUPAC-Name

(11R)-3-azaspiro[5.5]undecan-11-amine

InChI

InChI=1S/C10H20N2/c11-9-3-1-2-4-10(9)5-7-12-8-6-10/h9,12H,1-8,11H2/t9-/m1/s1

InChI-Schlüssel

INTATWXOULBDGK-SECBINFHSA-N

Isomerische SMILES

C1CCC2(CCNCC2)[C@@H](C1)N

Kanonische SMILES

C1CCC2(CCNCC2)C(C1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.